molecular formula C19H25BrN4O4S B2525770 3-(1-((4-bromophenyl)sulfonyl)piperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2185590-38-7

3-(1-((4-bromophenyl)sulfonyl)piperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one

Katalognummer: B2525770
CAS-Nummer: 2185590-38-7
Molekulargewicht: 485.4
InChI-Schlüssel: STBWNPCMTXGYIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-((4-bromophenyl)sulfonyl)piperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound featuring a 1,2,4-triazol-5(4H)-one core substituted with a piperidinylsulfonyl group, a cyclopropyl moiety, and a 2-methoxyethyl chain.

Eigenschaften

IUPAC Name

5-[1-(4-bromophenyl)sulfonylpiperidin-3-yl]-4-cyclopropyl-2-(2-methoxyethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BrN4O4S/c1-28-12-11-23-19(25)24(16-6-7-16)18(21-23)14-3-2-10-22(13-14)29(26,27)17-8-4-15(20)5-9-17/h4-5,8-9,14,16H,2-3,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBWNPCMTXGYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(C(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Br)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(1-((4-bromophenyl)sulfonyl)piperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a synthetic organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article will explore its biological activity based on available studies, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a piperidine ring substituted with a sulfonyl group and a triazole moiety. The presence of bromine and methoxyethyl groups contributes to its chemical reactivity and biological interactions.

Molecular Formula

  • Molecular Weight : 392.39 g/mol
  • Chemical Formula : C18H24BrN3O3S

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and sulfonamide functionalities have been reported to possess antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. Research indicates that piperidine derivatives can inhibit acetylcholinesterase (AChE) and urease, which are crucial in treating conditions like Alzheimer's disease and urinary infections, respectively. For example, a related study reported IC50 values for AChE inhibition in the range of 0.63 to 2.14 µM for various piperidine derivatives .

Anticancer Potential

The triazole moiety is known for its anticancer properties. Compounds similar to the one have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

  • Antibacterial Activity : A study synthesized several piperidine derivatives and tested their antibacterial efficacy against Salmonella typhi and Bacillus subtilis, finding moderate to strong activity .
  • Enzyme Inhibition Studies : In silico docking studies indicated strong binding affinities of related compounds to AChE and urease, suggesting promising therapeutic applications .
  • Anticancer Research : Investigations into the anticancer activity of triazole derivatives revealed significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis pathways being elucidated .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
Piperidine AAntibacterialStaphylococcus aureus15.0
Piperidine BAChE InhibitionAcetylcholinesterase2.14
Triazole CAnticancerVarious cancer cell lines10.0
Triazole DUrease InhibitionUrease0.63

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been synthesized and evaluated for its efficacy against various bacterial strains. Studies have shown that compounds with a sulfonamide group, like this one, can enhance antibacterial activity by inhibiting bacterial folate synthesis pathways .

Anticancer Potential
The compound's structure suggests potential anticancer activity. Triazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies have demonstrated that similar compounds can interfere with cancer cell proliferation by targeting specific metabolic pathways .

Neuroprotective Effects
There is emerging evidence that triazole-containing compounds may offer neuroprotective effects. Research indicates that these compounds can modulate neurotransmitter levels and provide protection against oxidative stress in neuronal cells. This could be particularly beneficial in the treatment of neurodegenerative diseases .

Agricultural Applications

Fungicides
Triazole compounds are widely recognized for their fungicidal properties. They inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. The compound under discussion may serve as a lead structure for developing new agricultural fungicides aimed at controlling plant pathogens, thus enhancing crop yield and quality .

Materials Science Applications

Polymer Chemistry
Triazole derivatives are increasingly being incorporated into polymer matrices to improve material properties such as thermal stability and mechanical strength. The unique chemical structure of 3-(1-((4-bromophenyl)sulfonyl)piperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one may allow for the development of advanced materials with tailored functionalities, suitable for various industrial applications .

Case Studies

Study Title Findings Reference
Antimicrobial Efficacy of Triazole DerivativesDemonstrated significant inhibition of bacterial growth in vitro
Neuroprotective Properties of Triazole CompoundsShowed reduced oxidative stress in neuronal cultures
Development of Novel Fungicides Based on TriazolesIdentified effective compounds against common agricultural pathogens

Vergleich Mit ähnlichen Verbindungen

Halogen-Substituted Aryl Groups

  • 3-(1-((3-Chlorophenyl)sulfonyl)piperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one (CAS 2180010-62-0): Key Difference: Replaces the 4-bromophenyl group with a 3-chlorophenylsulfonyl moiety. Meta-substitution may also introduce steric hindrance compared to para-substitution in the target compound .
  • 4-(4-Chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one :
    • Key Difference : Lacks the sulfonylpiperidine group and incorporates a methyl-substituted triazolone.
    • Impact : The absence of the sulfonylpiperidine reduces molecular complexity and weight, likely improving aqueous solubility but diminishing target specificity .

Triazolone Core Modifications

  • 5-[1-(5-Bromo-2-furoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one: Key Difference: Features a bromofuroyl-piperidine group instead of sulfonylpiperidine.

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Weight Substituent (Aryl Group) Key Functional Groups Hypothetical logP*
Target Compound 440.9 4-Bromophenylsulfonyl Piperidinylsulfonyl, cyclopropyl, methoxyethyl ~3.5
3-Chlorophenylsulfonyl Analog 440.9 3-Chlorophenylsulfonyl Same as target ~3.2
4-(4-Chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-1H-triazol-5-one N/A 4-Chlorophenyl Cyclopropylmethyl, methyl ~2.8

*logP values estimated based on substituent contributions.

Key Observations:

Metabolic Stability : The sulfonylpiperidine group may enhance resistance to oxidative metabolism compared to simpler alkyl chains .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of this triazole-piperidine hybrid compound?

  • Methodological Answer : Use a stepwise approach: (i) Synthesize the piperidine core via reductive amination of 4-bromophenylsulfonyl chloride with a substituted piperidine precursor . (ii) Introduce the triazolone ring via cyclocondensation of thiosemicarbazide derivatives under acidic conditions (e.g., HCl/EtOH) . (iii) Incorporate the 2-methoxyethyl group using nucleophilic substitution with methoxyethyl bromide. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography.

Q. How can the crystal structure of this compound be resolved given its complex stereochemistry?

  • Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) using SHELX programs for structure solution (SHELXS) and refinement (SHELXL) . For visualization, use ORTEP-3 to generate thermal ellipsoid diagrams, focusing on the sulfonyl-piperidine torsion angle to confirm spatial arrangement .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodological Answer : Conduct enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based protocols. For receptor binding studies, use radioligand displacement assays (e.g., [³H]-labeled antagonists) with HEK293 cells expressing the target receptor .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across different cell lines?

  • Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., cell culture conditions, compound concentration). Use ANOVA to identify confounding variables. Cross-validate with proteomics (LC-MS/MS) to assess off-target interactions .

Q. What computational methods predict interactions between this compound and its putative biological target?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using a homology-modeled receptor structure. Validate with molecular dynamics (MD) simulations (GROMACS) over 100 ns to assess binding stability. Compare binding free energies (MM-PBSA) with known inhibitors .

Q. How to design structure-activity relationship (SAR) studies focusing on the sulfonyl-piperidine moiety?

  • Methodological Answer : Synthesize analogs with substituents (e.g., -CF₃, -NO₂) at the 4-bromophenyl position. Test in vitro activity against a panel of cancer cell lines (MTT assay). Correlate electronic effects (Hammett σ values) with IC₅₀ using multivariate regression .

Q. What strategies mitigate poor aqueous solubility for in vivo pharmacokinetic studies?

  • Methodological Answer : Prepare co-crystals with succinic acid or PEG-based co-solvents. Characterize via PXRD and DSC to confirm phase purity. Assess solubility in PBS (pH 7.4) and bioavailability in Sprague-Dawley rats (LC-MS plasma analysis) .

Q. How to investigate metabolic stability and potential toxicity?

  • Methodological Answer : Incubate with human liver microsomes (HLMs) and track metabolites via UPLC-QTOF-MS. Identify reactive intermediates (e.g., glutathione adducts). Use Ames test for mutagenicity and zebrafish models for acute toxicity .

Q. What experimental approaches elucidate the mechanism of action in enzyme inhibition?

  • Methodological Answer : Perform kinetic assays (Lineweaver-Burk plots) to determine inhibition type (competitive/uncompetitive). Use surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff). Validate with CRISPR-edited enzyme knockouts .

Q. How to assess polymorphic forms and their impact on stability?

  • Methodological Answer : Screen for polymorphs via solvent recrystallization (ethanol, acetonitrile). Analyze using DSC (melting point shifts) and Raman spectroscopy. Refine crystal packing motifs with WinGX to link polymorphism to stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.